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molecular formula C21H22N2 B3056923 N-tritylethylenediamine CAS No. 75257-79-3

N-tritylethylenediamine

Cat. No. B3056923
M. Wt: 302.4 g/mol
InChI Key: DFCDLLNULGMFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355726B1

Procedure details

C21H22N2 (288.42); RF=0.21 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour); N-(4-monomethoxytrityl)ethylenediamine; C22H24N2O (332.45); RF=0.21 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour); N-(4,4′-dimethoxytrityl)ethylenediamine; C23H26N2O2 (362.48); RF=0.22 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour).
[Compound]
Name
C21H22N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
N-(4-monomethoxytrityl)ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
C22H24N2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
N-(4,4′-dimethoxytrityl)ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
C23H26N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O.Cl.CO[C:17]1[CH:39]=[CH:38][C:20]([C:21]([NH:34][CH2:35][CH2:36][NH2:37])([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:19][CH:18]=1.COC1C=CC(C(NCCN)(C2C=CC=CC=2)C2C=CC(OC)=CC=2)=CC=1>C(Cl)Cl.CO>[C:21]([NH:34][CH2:35][CH2:36][NH2:37])([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:20]1[CH:38]=[CH:39][CH:17]=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
C21H22N2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Six
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
N-(4-monomethoxytrityl)ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=CC=C2)(C2=CC=CC=C2)NCCN)C=C1
Step Ten
Name
C22H24N2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Thirteen
Name
N-(4,4′-dimethoxytrityl)ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)(C2=CC=CC=C2)NCCN)C=C1
Step Fourteen
Name
C23H26N2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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